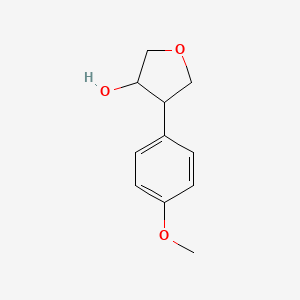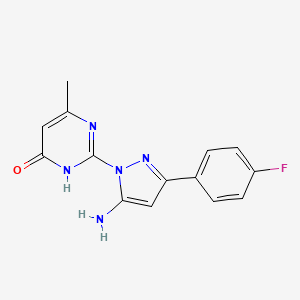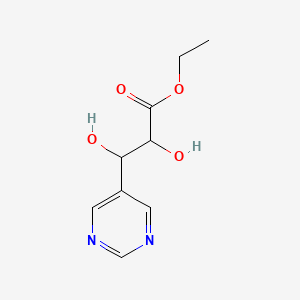![molecular formula C19H20N2O4 B11787261 Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787261.png)
Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-エトキシ-3-メトキシフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エチルは、ベンゾイミダゾール誘導体のクラスに属する複雑な有機化合物です。ベンゾイミダゾールは、その多様な生物学的活性で知られており、治療薬の開発のために医薬品化学において頻繁に使用されます。この特定の化合物は、ベンゾイミダゾールコアにさらに結合しているフェニル環に付加されたエトキシ基とメトキシ基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
2-(4-エトキシ-3-メトキシフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エチルの合成は、通常、複数段階の有機反応を含みます。一般的な方法の1つは、酸性条件下で4-エトキシ-3-メトキシアニリンとo-フェニレンジアミンを縮合させてベンゾイミダゾールコアを形成することです。この中間体は、トリエチルアミンなどの塩基の存在下でクロロギ酸エチルでエステル化され、最終生成物が得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、最終生成物の純度が保証されます。
化学反応の分析
反応の種類
2-(4-エトキシ-3-メトキシフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基とエトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を形成することができます。
還元: 存在する場合、ニトロ基はアミンに還元することができます。
置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬。
還元: パラジウム炭素(Pd/C)を用いた触媒的水素化または水素化ホウ素ナトリウム(NaBH4)を用いた化学還元。
置換: 濃硝酸(HNO3)と硫酸(H2SO4)の混合物を使用したニトロ化。
生成する主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: アミンの生成。
置換: ニトロ化またはハロゲン化誘導体の生成。
科学研究への応用
2-(4-エトキシ-3-メトキシフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エチルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を含むその潜在的な生物学的活性が研究されています。
医学: さまざまな疾患の治療における治療薬としての可能性が調査されています。
産業: 新しい材料の開発や特定の化学反応における触媒として使用されています。
科学的研究の応用
Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
2-(4-エトキシ-3-メトキシフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を阻害し、それによって生物学的効果を発揮することができます。たとえば、特定のキナーゼやプロテアーゼの活性を阻害し、細胞の成長とアポトーシスに関与するシグナル伝達経路の調節につながる可能性があります。
類似化合物との比較
2-(4-エトキシ-3-メトキシフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エチルは、以下のような他のベンゾイミダゾール誘導体と比較することができます。
メベンダゾール: 蠕虫感染症の治療に使用される抗寄生虫薬。
アルベンダゾール: 幅広い活性を有する別の抗寄生虫薬。
オメプラゾール: 酸関連の胃のトラブルの治療に使用されるプロトンポンプ阻害薬。
独自性
2-(4-エトキシ-3-メトキシフェニル)-1H-ベンゾ[d]イミダゾール-6-カルボン酸エチルを際立たせているのは、フェニル環における独自の置換パターンであり、他のベンゾイミダゾール誘導体と比較して、異なる生物学的活性と化学反応性を引き起こす可能性があります。
特性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
ethyl 2-(4-ethoxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-16-9-7-12(11-17(16)23-3)18-20-14-8-6-13(10-15(14)21-18)19(22)25-5-2/h6-11H,4-5H2,1-3H3,(H,20,21) |
InChIキー |
OXDUCXXHTDPPJS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11787191.png)








![Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride](/img/structure/B11787240.png)
![(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
![4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide](/img/structure/B11787258.png)
![Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11787269.png)

